molecular formula C22H15Cl2N3O2 B11635035 Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate

Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate

Cat. No.: B11635035
M. Wt: 424.3 g/mol
InChI Key: GNZNJIBEGNQSAU-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that features a quinazoline core structure substituted with a 2,4-dichlorophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. The 2,4-dichlorophenyl group is then introduced via a substitution reaction, followed by the esterification of the benzoic acid moiety to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of these targets. The 2,4-dichlorophenyl group may enhance binding affinity and specificity, while the benzoate ester can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anticancer properties.

    Benzoate Esters: Methyl benzoate and ethyl benzoate are simpler esters used in various applications, including fragrances and solvents.

Uniqueness

Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its potential as a therapeutic agent, while the quinazoline core provides a versatile scaffold for further modification.

Properties

Molecular Formula

C22H15Cl2N3O2

Molecular Weight

424.3 g/mol

IUPAC Name

methyl 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C22H15Cl2N3O2/c1-29-22(28)13-6-9-15(10-7-13)25-21-17-4-2-3-5-19(17)26-20(27-21)16-11-8-14(23)12-18(16)24/h2-12H,1H3,(H,25,26,27)

InChI Key

GNZNJIBEGNQSAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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